molecular formula C23H25ClN2O4 B14967689 N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14967689
M. Wt: 428.9 g/mol
InChI Key: HFFGPXPJPRXTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic core (cyclopentane fused to isoquinoline) with a 5-chloro-2-hydroxyphenyl carboxamide group and a 2-methoxyethyl substituent at the 2' position. The methoxyethyl chain likely modulates lipophilicity and solubility .

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H25ClN2O4/c1-30-13-12-26-22(29)17-7-3-2-6-16(17)20(23(26)10-4-5-11-23)21(28)25-18-14-15(24)8-9-19(18)27/h2-3,6-9,14,20,27H,4-5,10-13H2,1H3,(H,25,28)

InChI Key

HFFGPXPJPRXTBT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Core Derivatives

a) 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid ()
  • Structural Differences : Replaces the 2-methoxyethyl group with a cyclohexyl substituent and substitutes the carboxamide with a carboxylic acid.
  • Impact: The cyclohexyl group increases hydrophobicity (clogP ~3.5 vs.
b) 2'-Cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide ()
  • Structural Differences : Features a cyclopentyl group and a thiadiazole-carboxamide moiety.
  • Molecular weight (440.56 g/mol) is higher than the target compound (~430 g/mol), which may affect bioavailability .

Carboxamide-Containing Analogues

a) Rivaroxaban ()
  • Structural Differences: Contains a thiophene-carboxamide and oxazolidinone core instead of a spiro system.
  • Impact: The oxazolidinone enhances metabolic stability, while the thiophene group contributes to thrombin inhibition (IC50 = 0.4 nM). The target compound’s spiro system may reduce off-target effects due to steric hindrance .
b) AMG 458 ()
  • Structural Differences: Pyrazolone-carboxamide with a quinoline ether substituent.
  • Impact: The quinoline group enables c-Met inhibition (IC50 = 9 nM), whereas the target’s chloro-hydroxyphenyl group may favor different receptor interactions. AMG 458’s logD (2.1) is comparable to the target compound, suggesting similar partitioning behavior .

Substituent-Specific Comparisons

a) Methoxy vs. Hydroxy Groups
  • Example: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide ()
  • Impact : Methoxy groups increase electron-donating effects (σpara = -0.27), enhancing π-π stacking, while hydroxyl groups (σpara = -0.37) improve hydrogen-bond donation. The target compound’s 2-hydroxyphenyl may exhibit stronger binding to polar active sites than methoxy analogs .
b) Chloro Substituents
  • Example: 4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide ()
  • Impact: Chlorine’s electronegativity (χ = 3.0) enhances binding to hydrophobic pockets. The target’s 5-chloro group may improve target affinity compared to non-halogenated analogs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) clogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~430 2.8 2 (OH, NH) 5 (O, N)
2′-Cyclohexyl analog () 357.38 3.5 1 (COOH) 4
AMG 458 () 529.59 2.1 2 8

*Calculated using Molinspiration or similar tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.